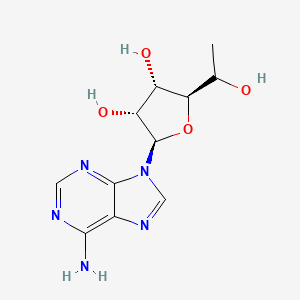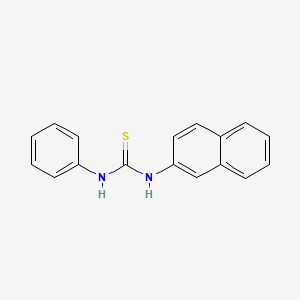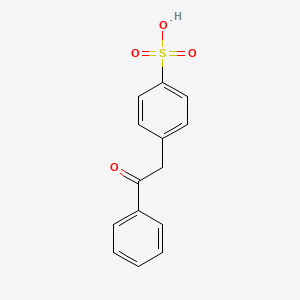
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxy group, a morpholin-4-ylmethyl group, and a naphthalene-1,2-dione core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione typically involves the reaction of naphthalene-1,2-dione with morpholine and formaldehyde. The reaction is carried out in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The reaction mixture is heated to around 60°C with constant stirring to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly solvents and catalysts, such as L-proline, can also be employed to make the process more sustainable .
化学反应分析
Types of Reactions
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinone derivatives.
科学研究应用
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antifungal and antimicrobial properties.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione involves its interaction with cellular components. It is believed to disrupt fungal membrane permeability, leading to increased nucleotide leakage and cell death . The compound may also interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and pigments.
2,3-Dibromonaphthalene-1,4-dione: Exhibits potent antifungal activity.
5,8-Dihydroxy-1,4-naphthoquinone: Known for its neuroprotective properties.
Uniqueness
4-Hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other naphthoquinone derivatives and contributes to its specific applications in research and industry.
属性
CAS 编号 |
6320-30-5 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC 名称 |
4-hydroxy-3-(morpholin-4-ylmethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H15NO4/c17-13-10-3-1-2-4-11(10)14(18)15(19)12(13)9-16-5-7-20-8-6-16/h1-4,17H,5-9H2 |
InChI 键 |
SITNQGKLOAWMDT-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=C(C3=CC=CC=C3C(=O)C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B11847969.png)



![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)



![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)

![6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)
![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)
![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)

